

# Spectroscopic Data for 2,6-Dibromo-3,5-dimethylpyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Dibromo-3,5-dimethylpyridine

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This technical guide provides a summary of available spectroscopic information for the compound **2,6-Dibromo-3,5-dimethylpyridine**. Due to a lack of publicly available experimental spectra for this specific molecule, this document outlines general experimental protocols for obtaining such data and presents spectroscopic data for the closely related compound, 2,6-dibromopyridine, as a reference.

## Spectroscopic Data Summary

Direct experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, Mass Spectrometry) for **2,6-Dibromo-3,5-dimethylpyridine** is not readily available in the public domain. Structural characterization has been reported through X-ray crystallography.<sup>[1][2]</sup>

To provide a relevant spectroscopic context, the data for the parent compound, 2,6-dibromopyridine, is presented below. Researchers can expect the spectra of **2,6-Dibromo-3,5-dimethylpyridine** to exhibit additional signals corresponding to the two methyl groups. Specifically, the  $^1\text{H}$  NMR spectrum would show a singlet for the methyl protons, and the  $^{13}\text{C}$  NMR spectrum would display an additional signal for the methyl carbons. The aromatic proton signal would likely be a singlet as well, due to the symmetrical substitution pattern.

Table 1: Spectroscopic Data for 2,6-Dibromopyridine (Reference Compound)

Spectroscopic Technique	Observed Signals/Properties
$^1\text{H}$ NMR	Data not explicitly detailed in search results.
$^{13}\text{C}$ NMR	Data not explicitly detailed in search results.
Infrared (IR) Spectroscopy	Data not explicitly detailed in search results.
Mass Spectrometry (MS)	Molecular Weight: 236.89 g/mol [3][4]

## Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for organic compounds like **2,6-Dibromo-3,5-dimethylpyridine**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified solid **2,6-Dibromo-3,5-dimethylpyridine** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The concentration should be around 10%. [5]
- **Internal Standard:** Add a small amount of a reference compound, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm. [5]
- **Data Acquisition:** Transfer the solution to an NMR tube. Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Analysis:** Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Analyze the chemical shifts, integration (for  $^1\text{H}$ ), and coupling patterns to elucidate the structure.

### Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

#### Methodology:

- **Sample Preparation (Thin Solid Film Method):** Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).<sup>[6]</sup>
- **Film Deposition:** Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.<sup>[6]</sup>
- **Data Acquisition:** Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.
- **Analysis:** Identify the characteristic absorption bands corresponding to different bond vibrations (e.g., C-H, C=C, C-N, C-Br) to confirm the presence of expected functional groups.

## Mass Spectrometry (MS)

**Objective:** To determine the molecular weight and fragmentation pattern of the molecule.

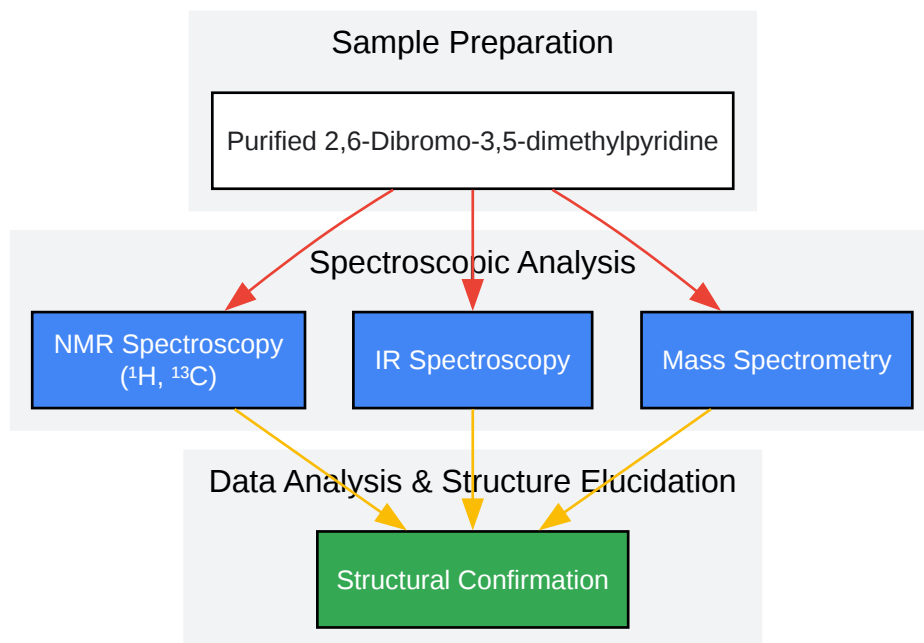
#### Methodology:

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).<sup>[7]</sup> The concentration is typically in the range of 10-100 micrograms per mL.<sup>[7]</sup>
- **Ionization:** Introduce the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electron Impact (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ( $m/z$ ) ratio by a mass analyzer.
- **Detection and Analysis:** The detector records the abundance of each ion. The resulting mass spectrum will show the molecular ion peak ( $M^+$ ), which corresponds to the molecular weight of the compound, and various fragment ion peaks that can provide structural information.

## Visualizations

## Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **2,6-Dibromo-3,5-dimethylpyridine**.



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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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